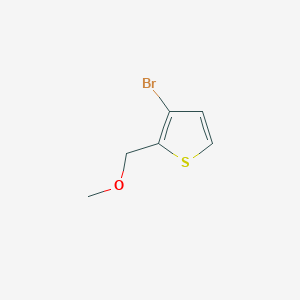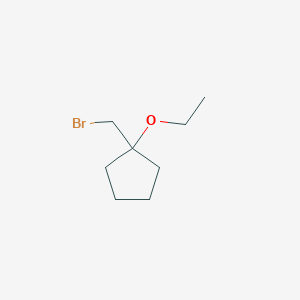
3-Bromo-4-phenoxybenzene-1-sulfonyl chloride
Vue d'ensemble
Description
3-Bromo-4-phenoxybenzene-1-sulfonyl chloride is a chemical compound with the CAS Number: 1284960-73-1 . It has a molecular weight of 347.62 .
Molecular Structure Analysis
The IUPAC name for this compound is 3-bromo-4-phenoxybenzenesulfonyl chloride . The InChI code is 1S/C12H8BrClO3S/c13-11-8-10 (18 (14,15)16)6-7-12 (11)17-9-4-2-1-3-5-9/h1-8H .Applications De Recherche Scientifique
Pathways of Formation and Metabolic Insights
- Research on bromobenzene metabolism, which is closely related to bromophenol formation pathways, suggests significant insights into the metabolic transformations of aromatic compounds. Bromophenols are metabolites of bromobenzene, and their formation involves sulfur-series pathways and enterohepatic circulation, indicating a potential area of study for the metabolism and environmental impact of brominated aromatic compounds (Lertratanangkoon, Horning, & Horning, 1993).
Marine Natural Products and Radical-Scavenging Activity
- Highly brominated mono- and bis-phenols from marine red algae have shown radical-scavenging activity, suggesting potential applications in developing antioxidant agents. These compounds, including various bromophenols, demonstrate potent activity, highlighting the significance of brominated compounds in medicinal chemistry and natural product research (Duan, Li, & Wang, 2007).
Synthetic Applications and Polymer Research
- Sulfone-containing polyesters derived from sulfonyl dibenzoyl chloride, closely related to the sulfone group in 3-Bromo-4-phenoxybenzene-1-sulfonyl chloride, have been investigated for their inherent viscosities and thermal properties. This research provides valuable insights into the development of high-performance materials with specific properties tailored through the incorporation of sulfone and bromophenyl groups (Liaw & Chen, 1996).
Novel Reagents and Synthetic Methodologies
- The development of new fluorosulfonylation reagents for the regioselective synthesis of sulfonylfluoro isoxazoles showcases the versatility of bromine and sulfonyl-containing compounds in synthetic organic chemistry. These methodologies offer pathways for constructing complex molecules, indicating the potential utility of 3-Bromo-4-phenoxybenzene-1-sulfonyl chloride in advanced synthesis strategies (Leng & Qin, 2018).
Propriétés
IUPAC Name |
3-bromo-4-phenoxybenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrClO3S/c13-11-8-10(18(14,15)16)6-7-12(11)17-9-4-2-1-3-5-9/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XURBYIXGZMOEFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(C=C(C=C2)S(=O)(=O)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrClO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-4-phenoxybenzene-1-sulfonyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![{1-[(5-Bromothiophen-2-yl)methyl]piperidin-3-yl}methanol](/img/structure/B1527256.png)

![{4-Methoxy-3-[(oxan-4-yloxy)methyl]phenyl}methanamine](/img/structure/B1527260.png)

![[2-(Furan-2-ylmethoxy)-4-methylphenyl]methanamine](/img/structure/B1527262.png)
![1-[3-(Aminomethyl)pyrrolidin-1-yl]-2-phenylethan-1-one](/img/structure/B1527263.png)


![[2-(4-chloro-1H-pyrazol-1-yl)-6-methylpyridin-3-yl]methanamine](/img/structure/B1527269.png)
![2-{[2-(Dimethylamino)-2-methylpropyl]amino}cyclopentan-1-ol](/img/structure/B1527270.png)
